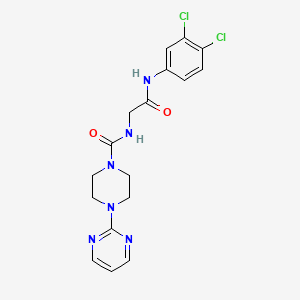![molecular formula C23H27F3N2O3 B14933898 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone](/img/structure/B14933898.png)
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone is a complex organic compound featuring a piperidine ring, a pyrrole ring, and a tetrahydropyran ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrole intermediates, followed by their coupling under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like hydroxide ions (OH⁻) replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as OH⁻ in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate pathways depending on its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Triazole derivatives: Known for their antimicrobial and antifungal properties, triazole derivatives have a similar nitrogen-containing ring structure.
Quinoline derivatives: These compounds are used in various pharmaceutical applications due to their unique chemical properties.
Uniqueness
1-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-2-[4-(1H-pyrrol-1-YL)tetrahydro-2H-pyran-4-YL]-1-ethanone is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H27F3N2O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C23H27F3N2O3/c24-23(25,26)19-5-3-4-18(16-19)22(30)6-12-27(13-7-22)20(29)17-21(8-14-31-15-9-21)28-10-1-2-11-28/h1-5,10-11,16,30H,6-9,12-15,17H2 |
InChI Key |
SMVCRJRORDRPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14933815.png)
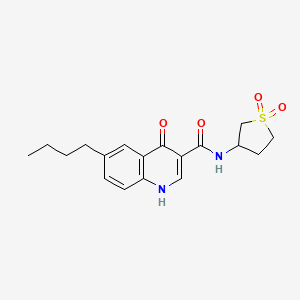
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B14933826.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B14933833.png)

![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14933859.png)
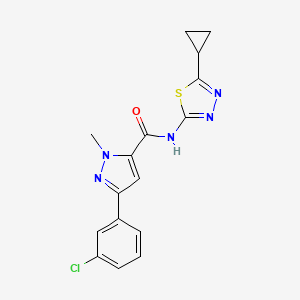
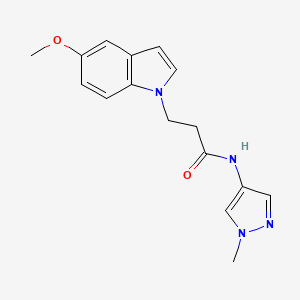
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14933902.png)
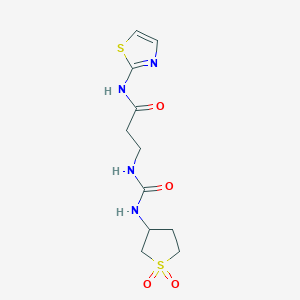
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14933905.png)
![N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B14933906.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide](/img/structure/B14933911.png)
